3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide
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Overview
Description
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide is an organic compound with the molecular formula C17H18INO3. It is characterized by the presence of ethoxy, iodo, and benzamide functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide typically involves multiple steps, starting from the appropriate benzaldehyde derivative. The key steps include:
Iodination: Introduction of the iodine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Benzylation: Attachment of the 4-methylbenzyl group.
Amidation: Formation of the benzamide group.
Each step requires specific reagents and conditions, such as iodine for iodination, ethyl alcohol for ethoxylation, and benzyl chloride for benzylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the benzamide group to an amine.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine .
Scientific Research Applications
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzaldehyde
- 3-Ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde
- 3-Ethoxy-5-iodo-4-((3-methylbenzyl)oxy)benzamide .
Uniqueness
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H18INO3 |
---|---|
Molecular Weight |
411.23 g/mol |
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H18INO3/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,19,20) |
InChI Key |
RNYKCNLBSJQQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
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